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Compound Name: 5-Borono-2-chlorobenzoic acid
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L Get Quote

Cat. No.:

Introduction

5-Bromo-2-chlorobenzoic acid is a dihalogenated derivative of benzoic acid with the chemical
formula C7H4BrCIOs:. It serves as a crucial building block in the synthesis of various
pharmaceutical and agrochemical compounds. This technical guide provides a comprehensive
overview of the spectroscopic data for 5-Bromo-2-chlorobenzoic acid, including Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information
Is intended for researchers, scientists, and professionals in the field of drug development and
chemical synthesis.

Chemical and Physical Properties

5-Bromo-2-chlorobenzoic acid is a white to off-white crystalline solid at room temperature.[1] It
is sparingly soluble in water but shows good solubility in organic solvents.

Property Value

Molecular Formula

C7H4BrClO2

Molecular Weight 235.46 g/mol [2]

Melting Point 154-156 °CJ3]

Appearance White to off-white crystalline powder[1]
CAS Number 21739-92-4[2]
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Spectroscopic Data

The structural elucidation of 5-Bromo-2-chlorobenzoic acid is heavily reliant on various
spectroscopic techniques. The following sections detail the data obtained from *H NMR, 13C
NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic
compounds.

H NMR (Proton NMR) Data

The *H NMR spectrum of 5-Bromo-2-chlorobenzoic acid in deuterated chloroform (CDCls)
typically exhibits signals corresponding to the aromatic protons and the carboxylic acid proton.

[1]

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~10.05 broad singlet 1H -COOH
8.13 singlet 1H Ar-H
7.58 doublet 1H Ar-H
7.35 doublet 1H Ar-H

13C NMR (Carbon-13 NMR) Data

The 3C NMR spectrum in CDCIs provides information about the carbon framework of the
molecule.
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Chemical Shift (8) ppm Assighment

165.93 C=0 (Carboxylic Acid)
132.99 Aromatic C

132.86 Aromatic C

132.41 Aromatic C

130.55 Aromatic C

130.39 Aromatic C

125.02 Aromatic C

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 5-Bromo-2-chlorobenzoic acid shows characteristic absorption bands for the
carboxylic acid group and the substituted benzene ring.

Wavenumber (cm~?) Intensity Assignment

~3000 Broad O-H stretch (Carboxylic Acid)
~1700 Strong C=0 stretch (Carboxylic Acid)
~1600-1450 Medium-Strong C=C stretch (Aromatic Ring)
~1300 Medium C-O stretch

~900-650 Strong C-H bend (Aromatic) / C-Cl/

C-Br

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. Due to the presence of bromine (isotopes 7°Br and 8!Br in an approximate 1:1
ratio) and chlorine (isotopes 3°Cl and 3/Cl in an approximate 3:1 ratio), the mass spectrum of 5-
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Bromo-2-chlorobenzoic acid exhibits a characteristic isotopic pattern for the molecular ion
peak.[1]

miz Relative Abundance Assighment
234 ~75% [M]* (with 35Cl and 7°Br)
[M]* (with 37Cl and 7°Br or 35Cl
236 ~100%
and 81Br)
238 ~25% [M]* (with 37Cl and 8!Br)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

A standard protocol for NMR analysis of benzoic acid derivatives involves dissolving the
sample in a deuterated solvent.[4]

NMR Sample Preparation and Analysis Workflow

o Sample Preparation: Weigh 5-25 mg of 5-Bromo-2-chlorobenzoic acid for *H NMR or 50-100
mg for 13C NMR.[4]

 Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated
solvent, such as chloroform-d (CDCIs), in a clean, dry vial.[4]

e Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (0.00 ppm).[4]

o Transfer: Transfer the solution to a 5 mm NMR tube.
e Acquisition: Acquire the NMR spectrum on a spectrometer (e.g., 400 MHz).

e Processing: Process the raw data by applying Fourier transform, phasing, and baseline

correction.[4]
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e Analysis: Analyze the chemical shifts, integration, and coupling patterns to elucidate the
structure.

IR Spectroscopy Protocol (Thin Solid Film)

For solid samples, a thin film can be prepared for IR analysis.[5]

IR Thin Solid Film Preparation Workflow

» Dissolution: Dissolve a small amount (around 50 mg) of 5-Bromo-2-chlorobenzoic acid in a
few drops of a volatile organic solvent like methylene chloride.[5]

» Deposition: Apply a drop of the resulting solution onto the surface of a clean, dry salt plate
(e.g., NaCl or KBr).[5]

o Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the
sample on the plate.[5]

e Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire
the spectrum.

o Cleaning: After analysis, clean the salt plate with a suitable solvent (e.g., acetone) and return
it to a desiccator.[5]

Mass Spectrometry Protocol (Electron lonization)

Electron lonization (EI) is a common method for analyzing small organic molecules.

Electron lonization Mass Spectrometry Workflow

» Sample Introduction: Introduce a small quantity of the solid sample into the mass
spectrometer, often via a direct insertion probe.

e Vaporization: Heat the sample under high vacuum to promote vaporization.

 lonization: Bombard the gaseous molecules with a high-energy electron beam (typically 70
eV), causing the ejection of an electron to form a radical cation (molecular ion).
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o Fragmentation: The high energy of the molecular ion often leads to fragmentation into
smaller, charged species.

e Analysis: The ions are accelerated and separated in a mass analyzer (e.g., a quadrupole or
time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.

o Detection: A detector records the abundance of each ion, generating the mass spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1289912?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/b126631
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-chlorobenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-chlorobenzoic-acid
https://www.chemsrc.com/en/cas/21739-92-4_483531.html
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Analysis_of_Synthesized_Benzoic_Acid_Derivatives_by_NMR_and_Mass_Spectrometry.pdf
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.benchchem.com/product/b1289912#spectroscopic-data-of-5-bromo-2-chlorobenzoic-acid-nmr-ir-ms
https://www.benchchem.com/product/b1289912#spectroscopic-data-of-5-bromo-2-chlorobenzoic-acid-nmr-ir-ms
https://www.benchchem.com/product/b1289912#spectroscopic-data-of-5-bromo-2-chlorobenzoic-acid-nmr-ir-ms
https://www.benchchem.com/product/b1289912#spectroscopic-data-of-5-bromo-2-chlorobenzoic-acid-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289912?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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